Biotin-PEG4-acid is a heterobiofunctional biotin PEG derivative containing a carboxylic acid group. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule. PEG Linkers may be useful in the development of antibody drug conjugates.
Mechanism of Action
The mechanism of action of biotin-PEG4-acid primarily relies on the high-affinity interaction between biotin and avidin (or streptavidin). This interaction is one of the strongest non-covalent interactions known in nature [, ], with a dissociation constant (Kd) in the femtomolar to picomolar range. Biotin-PEG4-acid exploits this strong interaction for applications such as:
Targeted Delivery: By conjugating biotin-PEG4-acid to nanoparticles or drug molecules, it allows their targeted delivery to cells or tissues expressing avidin or streptavidin [, ].
Surface Modification: Biotin-PEG4-acid can be used to introduce biotin groups onto various surfaces, enabling immobilization of avidin- or streptavidin-conjugated molecules [].
Bioconjugation: It facilitates the coupling of different biomolecules, such as antibodies, enzymes, or fluorescent probes, through a biotin-avidin bridge [, ].
Applications
Targeted Drug Delivery: Biotin-PEG4-acid has been explored for delivering drugs or nanoparticles to cancer cells overexpressing biotin receptors [, , ].
Surface Modification: It allows for the functionalization of surfaces with biotin, enabling the immobilization of biomolecules or cells for biosensing, biomaterials, and tissue engineering applications [].
Bioconjugation: Biotin-PEG4-acid serves as a versatile linker in various bioconjugation strategies, enabling the creation of antibody-drug conjugates, enzyme-linked immunosorbent assays (ELISAs), and other diagnostic and therapeutic tools [, ].
Cell Surface Proteomics: It has been used in workflows for enriching and identifying cell surface proteins, facilitating downstream analysis by mass spectrometry [].
Compound Description: [18F]NPB4 is a biotinylated radioligand designed for positron emission tomography (PET) imaging. It consists of a biotin molecule conjugated to a poly(ethylene glycol) (PEG) linker and an F-18 labeled prosthetic group, [18F]4-fluorobenzylamine. [] [18F]NPB4 binds to avidin-modified substrates, enabling the tracking and visualization of these substrates in vivo. []
Relevance: [18F]NPB4 is structurally related to Biotin-PEG4-Acid through the shared presence of a biotin molecule and a PEG4 linker. Both compounds utilize the strong affinity of biotin for avidin in their respective applications. []
Alkoxyamine-PEG4-biotin
Compound Description: Alkoxyamine-PEG4-biotin is a biotinylation reagent used for labeling cell surface proteins. It consists of a biotin molecule attached to a PEG4 linker and an alkoxyamine group for reacting with oxidized carbohydrates on cell surfaces. [] This reagent facilitates the enrichment and identification of cell surface N-glycoproteins in proteomic studies. []
Relevance: Similar to Biotin-PEG4-Acid, Alkoxyamine-PEG4-biotin utilizes a PEG4 linker conjugated to biotin. Both compounds exploit the strong interaction between biotin and streptavidin for their specific applications. []
NHS-PEG4-biotin
Compound Description: NHS-PEG4-biotin is another commonly used biotinylation reagent. It consists of a biotin molecule linked to a PEG4 spacer and an NHS (N-hydroxysuccinimide) ester group. [] The NHS ester readily reacts with primary amines on proteins and other molecules, enabling their biotinylation.
Relevance: NHS-PEG4-biotin shares a core structure with Biotin-PEG4-Acid, consisting of biotin attached to a PEG4 linker. The primary difference lies in the reactive group: Biotin-PEG4-Acid possesses a carboxylic acid group, while NHS-PEG4-biotin utilizes an NHS ester for conjugation. []
Compound Description: Bio-oHA-Hyd-FA is a multifunctional polymer designed for targeted drug delivery to breast cancer cells. [] It incorporates hyaluronic acid for CD44 receptor targeting, folic acid for folate receptor targeting, and biotin for biotin receptor targeting. [] These targeting ligands are conjugated to a hyaluronic acid backbone via hydrazone bonds. []
Relevance: This compound features biotin as one of its key components, similarly to Biotin-PEG4-Acid. Both compounds leverage the high affinity of biotin for biotin receptors, highlighting its utility in targeted delivery applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BVB-808 is a selective Jak2 type 1 inhibitor. Janus kinases are critical components of signaling pathways that regulate hematopoiesis. Mutations of the non-receptor tyrosine kinase JAK2 are found in many BCR-ABL-negative myeloproliferative neoplasms. Preclinical results support that JAK2 inhibitors could show efficacy in treating chronic myeloproliferative neoplasms. JAK2 has also been postulated to play a role in BCR-ABL signal transduction. Therefore, inhibitors of JAK2 kinases are turning into therapeutic strategies for treatment of chronic myelogenous leukemia (CML).
BV6 is a bivalent Smac mimetic and an antagonist of the inhibitor of apoptosis (IAP) proteins that binds to IAP1 and XIAP (Kds = 0.46 and 1.3 nM, respectively). It induces autoubiquitination and proteasomal degradation of IAP1 and XIAP in MDA-MB-231 cells when used at a concentration of 5 μM. BV6 (4 μM) induces NF-κB activation and TNF-dependent apoptosis in A2058 and MDA-MB-231 cells. It enhances radiosensitization and increases apoptosis in HCC193 and H460 non-small cell lung cancer (NSCLC) cell lines. BV6 (1 μM) induces cell death in a panel of 40 primary, patient-derived B cell precursor acute lymphoblastic leukemia (BCP-ALL) samples in a TNF-dependent manner. In vivo, BV6 (10 mg/kg) increases survival and the time to relapse in a high-risk BCP-ALL patient-derived xenograft (PDX) mouse model. N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide) is a polyamide consisting of hexane-1,6-diamine having a 1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalanyl moiety attached to both nitrogens. It derives from a methyl 1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninate.
BVT173187 is a neutrophil formyl peptide receptors (FPR1) inhibitor. BVT173187 may be a therapeutic target for the development of novel drugs that may be used to reduce injuries in inflammatory diseases including asthma, rheumatoid arthritis, Alzheimer's disease and cardiovascular diseases.
BVT 2733 is an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1;). In a mouse model of hyperglycemia and hyperinsulinemia, BVT 2733 (100 mg/kg) inhibits 11β-HSD1 activity in isolated liver and decreases blood glucose and insulin concentrations. It decreases the expression of monocyte chemoattractant protein 1 (MCP-1) and TNF-α in adipose tissue, but not plasma, of mice with high-fat diet-induced obesity and normalizes the expression of adipokines in adipose tissue. It also reduces body weight and improves glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice. BVT 2733 decreases TNF-α, IL-1β, IL-6, and IL-17 protein levels in serum and reduces severity of collagen-induced arthritis in mice. BVT-2733 is a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, which attenuates obesity and inflammation in diet-induced obese mice. BVT-2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction. BVT-2733 exhibits an anti-inflammatory effect on CIA. This protective effect is, at least partly, mediated by inhibition of the NF-κB and NLRP1 inflammasome signaling pathways. 11β-Hydroxysteroid dehydrogenase 1 (11β-HSD1) plays an important role in inflammation. 11β-HSD1 inhibition may represent a potential therapeutic target for RA patients.